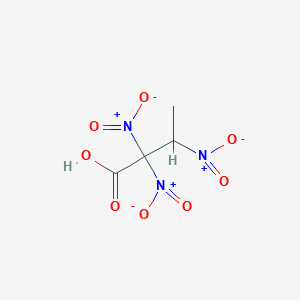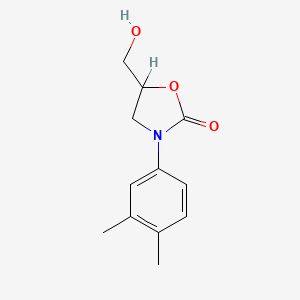
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone is an organic compound with a unique structure that includes a phenyl group substituted with two methyl groups, a hydroxymethyl group, and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(3,4-Dimethylphenyl)-5-(carboxymethyl)-2-oxazolidinone.
Reduction: Formation of 3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidine.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethylphenyl)-2-oxazolidinone: Lacks the hydroxymethyl group.
3-(3,4-Dimethylphenyl)-5-methyl-2-oxazolidinone: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the presence of both the hydroxymethyl group and the oxazolidinone ring, which confer specific chemical and biological properties
Propiedades
Número CAS |
64589-81-7 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-10(5-9(8)2)13-6-11(7-14)16-12(13)15/h3-5,11,14H,6-7H2,1-2H3 |
Clave InChI |
SBVBZBBCTIRPNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2CC(OC2=O)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




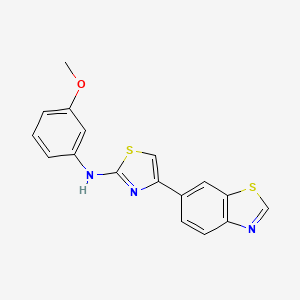

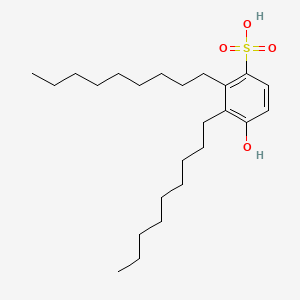
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
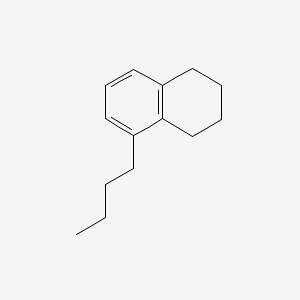
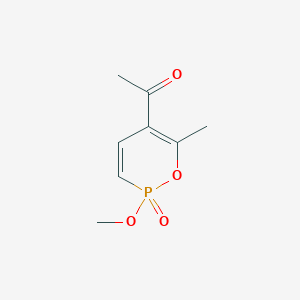

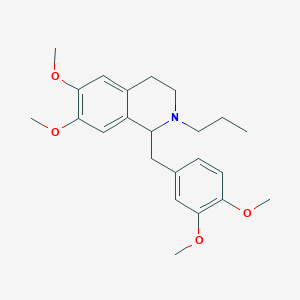
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)

